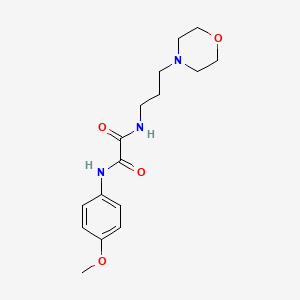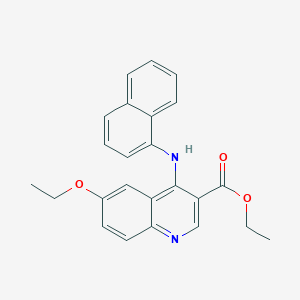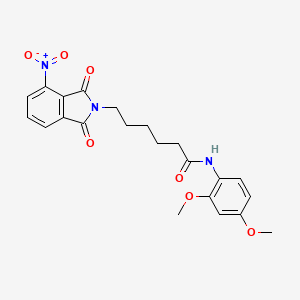
N'-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-metoxifenil)-N-(3-morfolin-4-ilpropil)oxamida es un compuesto orgánico sintético que pertenece a la clase de las oxamidas. Las oxamidas son conocidas por sus diversas aplicaciones en varios campos, incluida la química medicinal, la ciencia de los materiales y la síntesis orgánica. Este compuesto presenta un grupo metoxifenilo y un grupo morfolinilpropilo, que pueden contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(4-metoxifenil)-N-(3-morfolin-4-ilpropil)oxamida típicamente implica la reacción de 4-metoxianilina con 3-cloropropilmorfolina, seguida de la formación del enlace oxamida. Las condiciones de reacción pueden incluir el uso de disolventes como diclorometano o etanol, y catalizadores como trietilamina o piridina. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Los métodos de purificación como la recristalización o la cromatografía se emplean para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(4-metoxifenil)-N-(3-morfolin-4-ilpropil)oxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El enlace oxamida se puede reducir para formar aminas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como bromo o ácido nítrico para la halogenación y la nitración, respectivamente.
Principales productos formados
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N’-(4-metoxifenil)-N-(3-morfolin-4-ilpropil)oxamida puede implicar interacciones con objetivos moleculares específicos, como enzimas o receptores. El grupo metoxifenilo puede mejorar la afinidad de unión, mientras que el grupo morfolinilpropilo puede mejorar la solubilidad y la biodisponibilidad. El compuesto puede modular las vías de señalización o inhibir enzimas específicas, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
N’-(4-metoxifenil)-N-(3-piperidin-4-ilpropil)oxamida: Estructura similar pero con un anillo de piperidina en lugar de un anillo de morfolina.
N’-(4-metoxifenil)-N-(3-pirrolidin-4-ilpropil)oxamida: Estructura similar pero con un anillo de pirrolidina en lugar de un anillo de morfolina.
Unicidad
N’-(4-metoxifenil)-N-(3-morfolin-4-ilpropil)oxamida es única debido a la presencia del anillo de morfolina, que puede influir en su reactividad química y actividad biológica. La combinación de los grupos metoxifenilo y morfolinilpropilo puede proporcionar un perfil distinto en términos de solubilidad, estabilidad e interacción con los objetivos moleculares.
Propiedades
Número CAS |
6016-98-4 |
|---|---|
Fórmula molecular |
C16H23N3O4 |
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
N'-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C16H23N3O4/c1-22-14-5-3-13(4-6-14)18-16(21)15(20)17-7-2-8-19-9-11-23-12-10-19/h3-6H,2,7-12H2,1H3,(H,17,20)(H,18,21) |
Clave InChI |
BSOGHSWBPMOANF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)

![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
